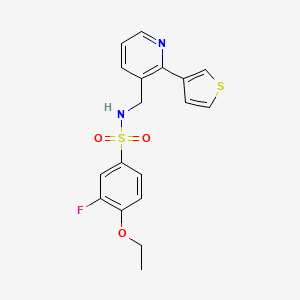

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(10-16(17)19)26(22,23)21-11-13-4-3-8-20-18(13)14-7-9-25-12-14/h3-10,12,21H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPJUPNNEBJBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, with the CAS number 2034449-48-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an ethoxy group, a fluorine atom, and a thiophene-pyridine moiety. Understanding its biological activity is crucial for assessing its therapeutic potential in various medical applications.

The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The structural components suggest that it may interact with biological targets through multiple mechanisms.

| Property | Value |

|---|---|

| CAS Number | 2034449-48-2 |

| Molecular Formula | C₁₈H₁₇FN₂O₃S₂ |

| Molecular Weight | 392.5 g/mol |

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into their biological mechanisms:

- Antibacterial Studies : A study highlighted the effectiveness of related sulfonamide derivatives against various bacterial strains, showing MIC values ranging from 15.625 to 125 μM for Staphylococcus and Enterococcus species . These findings suggest that this compound could possess comparable activity.

- Molecular Modeling : Computational studies have been conducted to predict the interaction of similar sulfonamides with bacterial enzymes, revealing potential binding sites that could be targeted for drug development .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in bacteria, leading to cell death.

- Disruption of Biofilm Formation : Some studies suggest that sulfonamides can disrupt biofilm formation, which is critical in chronic infections . This could enhance their efficacy against biofilm-associated pathogens.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Variations

- Aromatic Ring Substitutions: Target Compound: 4-ethoxy (electron-donating) and 3-fluoro (electron-withdrawing) groups on the benzene ring. Compound 17d (): 4-(trifluoromethyl)benzenesulfonamide with a benzyloxy-substituted pyridine. The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability compared to the target’s ethoxy group . Compound 5 (): 2,4-difluoro substitution on the benzene ring, paired with a methoxyquinolinyl-pyridine system.

- Compound in : Pyrazolo[3,4-d]pyrimidinyl core fused with a chromen-4-one system. This larger heterocyclic framework may confer distinct pharmacokinetic properties, such as prolonged half-life . Compound 8f (): Benzimidazole-sulfonamide with a trifluoroethoxy-pyridine group. The benzimidazole moiety could enhance DNA intercalation properties compared to the target’s pyridine-thiophene system .

Physicochemical Properties

While direct data for the target compound (e.g., melting point, solubility) are unavailable, comparisons can be inferred:

Notes:

- The chromenone system in ’s compound contributes to a higher molecular weight (589.1), which may reduce oral bioavailability .

Q & A

Basic: What are the key synthetic routes for 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what reaction conditions are critical for high yield?

Answer:

The synthesis involves multi-step organic reactions starting with thiophene and pyridine intermediates. Key steps include:

- Coupling of heterocycles : Thiophene and pyridine rings are synthesized separately and coupled using organometallic catalysts (e.g., palladium-based catalysts) under inert atmospheres .

- Sulfonamide introduction : The benzenesulfonamide group is introduced via sulfonyl chloride reactions, requiring controlled temperatures (0–5°C) and solvents like dichloromethane .

- Critical conditions : Anhydrous solvents, nitrogen atmospheres, and stoichiometric control of reagents (e.g., trifluoromethoxybenzene derivatives) are essential to minimize side reactions and maximize yields (typically 60–75% in lab-scale syntheses) .

Advanced: How can researchers optimize the synthesis to address low yields in the final coupling step?

Answer:

Low yields in the final coupling step (e.g., Suzuki-Miyaura cross-coupling) can be mitigated by:

- Catalyst optimization : Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance regioselectivity .

- Continuous flow chemistry : Scaling reactions in flow reactors improves mixing and heat transfer, reducing side-product formation .

- Automated purification : Employing flash chromatography or preparative HPLC post-synthesis ensures high purity (>95%), as contaminants often reduce yields .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene-pyridine core and sulfonamide substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₈FNO₃S₂) with precision (±0.001 Da) .

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variations) across studies?

Answer:

Contradictions may arise from assay conditions or compound purity. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO concentrations ≤0.1%) .

- Purity validation : Employ HPLC (≥98% purity) and elemental analysis to rule out impurities affecting activity .

- Dose-response curves : Generate full IC₅₀ curves (e.g., 0.1–100 µM) to confirm potency trends observed in similar sulfonamide derivatives .

Basic: What are the known biological targets or pathways associated with this compound?

Answer:

While direct data on this compound is limited, structurally related sulfonamides exhibit:

- Anticancer activity : Inhibition of SIRT2 (IC₅₀ ~92 µM) via binding to the NAD⁺-binding pocket, impacting epigenetic regulation .

- Anti-inflammatory effects : COX-1/COX-2 inhibition (IC₅₀ unspecified) through competitive interaction with arachidonic acid .

- Neuroprotective potential : Modulation of neurodegenerative pathways (e.g., tau aggregation) in in vitro models .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for proteases) to quantify kinetic parameters (Kₘ, Vₘₐₓ) .

- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding modes to targets like SIRT2 or COX-2 .

- CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. SIRT2-knockout cell lines .

Basic: What are common derivatives of this compound, and how are they applied in research?

Answer:

Key derivatives include:

- Trifluoromethoxy analogs : Enhanced metabolic stability for in vivo pharmacokinetic studies .

- Thiophene-modified variants : Used to study π-π stacking interactions in enzyme binding pockets .

- N-methylated sulfonamides : Improve blood-brain barrier penetration for neurotherapeutic applications .

Advanced: How to perform regioselective functionalization on the thiophene ring?

Answer:

- Halogenation : Use N-bromosuccinimide (NBS) in DMF to brominate the 5-position of thiophene .

- Cross-coupling : Employ Stille or Sonogashira reactions with Pd catalysts to introduce alkynyl or aryl groups .

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization .

Basic: How to determine the compound’s stability under different storage conditions?

Answer:

- Accelerated stability studies : Store aliquots at 4°C, -20°C, and room temperature for 1–6 months, monitoring degradation via HPLC .

- Lyophilization : Assess stability in lyophilized vs. solution forms; sulfonamides often degrade faster in aqueous buffers due to hydrolysis .

Advanced: What computational methods can predict interactions with biological targets?

Answer:

- Molecular Dynamics (MD) simulations : Use GROMACS to model binding stability over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., hydrogen bonding with SIRT2 His187) .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.